molecular formula C10H12ClNO B13613107 3-Chloro-2-cyclobutoxyaniline

3-Chloro-2-cyclobutoxyaniline

Cat. No.: B13613107
M. Wt: 197.66 g/mol
InChI Key: KQLKSIXUMQDNEY-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclobutoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the third position and a cyclobutoxy group at the second position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyclobutoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyclobutoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form cyclobutoxyaniline by removing the chloro group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclobutoxyaniline.

Scientific Research Applications

3-Chloro-2-cyclobutoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclobutoxyaniline involves its interaction with specific molecular targets. The chloro and cyclobutoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-Chloroaniline: Lacks the cyclobutoxy group, making it less complex.

    2-Cyclobutoxyaniline: Lacks the chloro group, affecting its reactivity.

    3-Chloro-2-methoxyaniline: Contains a methoxy group instead of a cyclobutoxy group, leading to different chemical properties.

Uniqueness

3-Chloro-2-cyclobutoxyaniline is unique due to the presence of both chloro and cyclobutoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

3-chloro-2-cyclobutyloxyaniline

InChI

InChI=1S/C10H12ClNO/c11-8-5-2-6-9(12)10(8)13-7-3-1-4-7/h2,5-7H,1,3-4,12H2

InChI Key

KQLKSIXUMQDNEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CC=C2Cl)N

Origin of Product

United States

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